molecular formula C9H14INO4 B12896732 3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride

3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride

Cat. No.: B12896732
M. Wt: 327.12 g/mol
InChI Key: GLDCUXARFAMUAZ-AHXFUIDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride is a complex organic compound that combines the structural features of 3-hydroxybutanoic acid and 4-iodopyrrolidine-2-carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride typically involves multiple steps. One common approach is the reaction of 3-hydroxybutanoic acid with 4-iodopyrrolidine-2-carboxylic acid under anhydrous conditions. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the anhydride bond .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precise control over reaction conditions. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antibacterial and antifungal properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxybutanoic (2S)-4-iodopyrrolidine-2-carboxylic anhydride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H14INO4

Molecular Weight

327.12 g/mol

IUPAC Name

3-hydroxybutanoyl (2S)-4-iodopyrrolidine-2-carboxylate

InChI

InChI=1S/C9H14INO4/c1-5(12)2-8(13)15-9(14)7-3-6(10)4-11-7/h5-7,11-12H,2-4H2,1H3/t5?,6?,7-/m0/s1

InChI Key

GLDCUXARFAMUAZ-AHXFUIDQSA-N

Isomeric SMILES

CC(CC(=O)OC(=O)[C@@H]1CC(CN1)I)O

Canonical SMILES

CC(CC(=O)OC(=O)C1CC(CN1)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.